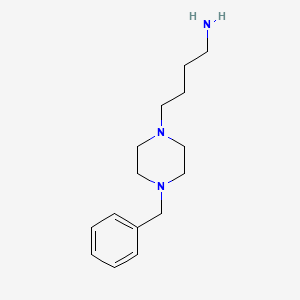

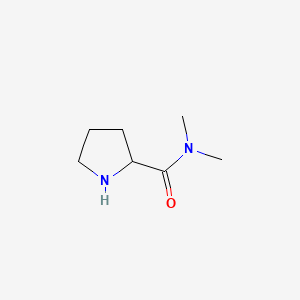

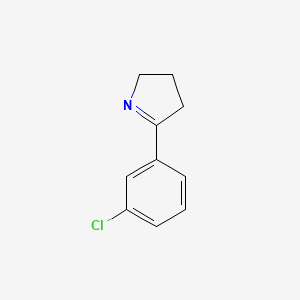

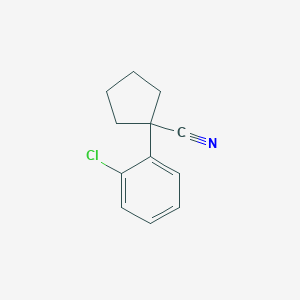

5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a condensation reaction, followed by the attachment of the phenyl ring. The chlorine atom could be introduced through a halogenation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and phenyl rings, and the presence of the chlorine atom could introduce interesting electronic effects. The nitrogen atom in the pyrrole ring is likely to carry a lone pair of electrons, which could have implications for the reactivity of the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen and chlorine atoms, as well as the aromaticity of the rings. It could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the nitrogen and chlorine atoms could make it polar, affecting its solubility in different solvents. The aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Applications

A compound with a similar structure, “5-(3-chlorophenyl)-4-Hexyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)”, has been studied as a potential anticonvulsant drug . This compound acts on the voltage-gated sodium channels and exhibits anticonvulsant activity in an MES (maximal electroshock-induced seizure) and 6Hz test in mice . Given the structural similarity, “5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole” could potentially have similar applications.

Neurodegenerative Disease Research

The aforementioned TP-315 has also been studied in the context of neurodegenerative diseases, specifically epilepsy . About 30% of patients still have drug-resistant epilepsy, which is insensitive to pharmacotherapy used so far . Therefore, “5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole” could be a candidate for investigation in this area.

Drug Discovery and Development

Computational Modeling

Computational modeling techniques could be employed to predict the interaction of the molecule with specific biological targets. This could help in understanding the potential applications of “5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole”.

Influence of Chlorophenyl Substitution

The chlorine atom on the phenyl ring can influence the molecule’s properties and potential interactions with biological targets. This could open up a range of potential applications in different fields of research.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to inhibit oxidative phosphorylation .

Mode of Action

Based on the similarity to cccp, it might act as a protonophore, altering the permeability of mitochondria inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane .

Biochemical Pathways

Compounds with similar structures, such as cccp, are known to disrupt the electron transport chain, leading to the uncoupling of oxidative phosphorylation .

Result of Action

Based on the similarity to cccp, it might cause the gradual destruction of living cells and death of the organism .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(3-chlorophenyl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVNCODOPTYOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573323 | |

| Record name | 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole | |

CAS RN |

374588-99-5 | |

| Record name | 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Dimethyl(nonyl)azaniumyl]propyl sulfate](/img/structure/B1628091.png)

![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)

![1-[(2,2,2-Trichloroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1628100.png)